molecular formula C21H16ClFN4O2S B11594024 4-chloro-N-{3-[(3-fluorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide

4-chloro-N-{3-[(3-fluorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11594024
M. Wt: 442.9 g/mol
InChI Key: NTLXKFVXVIZVDS-UHFFFAOYSA-N
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Description

4-CHLORO-N-{3-[(3-FLUOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinoxaline core, a sulfonamide group, and halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{3-[(3-FLUOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone. This reaction is usually carried out in the presence of a suitable acid catalyst under reflux conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline intermediate with a sulfonyl chloride derivative. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Halogenation: The final step involves the introduction of the halogen atoms (chlorine and fluorine) through electrophilic aromatic substitution reactions. These reactions are usually carried out using halogenating agents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{3-[(3-FLUOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: N-chlorosuccinimide (NCS) for chlorination and N-fluorobenzenesulfonimide (NFSI) for fluorination.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Halogenated quinoxaline derivatives with various functional groups.

Scientific Research Applications

4-CHLORO-N-{3-[(3-FLUOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{3-[(3-FLUOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-{3-[(3-FLUOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of a quinoxaline core, sulfonamide group, and halogenated aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H16ClFN4O2S

Molecular Weight

442.9 g/mol

IUPAC Name

4-chloro-N-[3-(3-fluoroanilino)-6-methylquinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H16ClFN4O2S/c1-13-5-10-18-19(11-13)26-20(24-16-4-2-3-15(23)12-16)21(25-18)27-30(28,29)17-8-6-14(22)7-9-17/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

NTLXKFVXVIZVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=CC=C3)F)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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